molecular formula C14H12FNO2 B2597573 N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide CAS No. 2094424-95-8

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide

Cat. No.: B2597573
CAS No.: 2094424-95-8
M. Wt: 245.253
InChI Key: GFTSDFDDSIKLCZ-UHFFFAOYSA-N
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Description

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide (CAS 2094424-95-8) is a chemical compound for research and development purposes. It features a molecular formula of C14H12FNO2 and a molecular weight of 245.249 g/mol . This compound contains a furan ring linked to a 2-fluorophenyl group and an acrylamide moiety, a structure often investigated in medicinal chemistry for its potential biological activity. Compounds with similar furan and acrylamide scaffolds are explored in various pharmaceutical research areas. For instance, research into furan-containing molecules includes their evaluation as monoamine oxidase inhibitors for potential application in neurological diseases . Furthermore, acrylamide derivatives are frequently studied in the development of therapeutic agents, with patents disclosing their investigation in areas such as anti-fibrotic therapies . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are subject to ongoing research and are not yet fully characterized in the available scientific literature. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-2-14(17)16-9-10-7-8-13(18-10)11-5-3-4-6-12(11)15/h2-8H,1,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTSDFDDSIKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck reactions.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide group is formed by reacting the furan derivative with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and fluorophenyl group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Furan Additional Functional Groups Molecular Weight (g/mol) Biological Activity (if reported) Source
N-{[5-(2-Fluorophenyl)furan-2-yl]methyl}prop-2-enamide (Target) 5-(2-Fluorophenyl) Prop-2-enamide ~273.27* Not reported N/A
(E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 5-(2-Bromophenyl) Cyano, diethylamide ~413.27* Not reported (commercial research compound)
Padnarsertib [(2E)-3-(6-aminopyridin-3-yl)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl}methyl)prop-2-enamide] 5-(4-substituted phenyl), benzofuran core Difluoropiperidine, aminopyridine 642.63 Likely kinase inhibitor (structural inference)
N-(5-Amino-2-fluorophenyl)prop-2-enamide Phenyl (2-fluoro, 5-amino) Prop-2-enamide ~194.19* Research intermediate
Fentanyl analogs (e.g., N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide) Piperidine, phenylethyl Opioid receptor targeting ~369.44* Analgesic (μ-opioid agonist)

*Calculated based on molecular formula.

Key Structural and Functional Differences

Substituents on the Furan Ring :

  • The target compound’s 2-fluorophenyl group contrasts with bromophenyl () or nitro-substituted phenyl groups (). Fluorine’s electronegativity may enhance binding affinity compared to bulkier halogens like bromine .
  • Padnarsertib () incorporates a benzofuran core with a 4-fluorophenyl group, significantly increasing molecular complexity and likely targeting kinase pathways.

Fentanyl analogs () replace the furan with a piperidine ring, redirecting activity toward opioid receptors rather than enzymatic targets.

Biological Implications :

  • Anti-inflammatory amides from Lycium yunnanense () share acrylamide motifs but derive from natural sources, with IC₅₀ values <17 μM. The target compound’s synthetic origin may offer improved stability or specificity.
  • 1,3,4-Oxadiazole derivatives () exhibit antifungal activity via thioredoxin reductase inhibition, suggesting that furan-acrylamide hybrids could be optimized for similar mechanisms .

Biological Activity

N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide is a synthetic organic compound notable for its unique structural features, which include a furan ring, a fluorophenyl group, and a prop-2-enamide moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C14H12FNO2C_{14}H_{12}FNO_2, with a molecular weight of approximately 245.25 g/mol. The presence of the fluorine atom in the fluorophenyl group significantly influences the compound's reactivity and biological activity due to its electronegativity and size, which enhance binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The furan ring and fluorophenyl group facilitate these interactions, potentially modulating various biological pathways. The prop-2-enamide moiety may participate in hydrogen bonding, enhancing the compound's efficacy in biological systems.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacteria and fungi, indicating that this compound may also possess significant antimicrobial properties.

Anticancer Activity

Research has indicated that compounds related to this compound may exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that structurally similar compounds can inhibit the proliferation of cancer cells, making them candidates for further pharmacological exploration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaNotable Characteristics
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}prop-2-enamideC14H12ClNO2Exhibits potential as an anticancer agent
N-{[5-(3-fluorophenyl)furan-2-yl]methyl}prop-2-enamideC14H12FNO2Known for enhanced binding affinity to certain receptors
N-{[5-(4-methylphenyl)furan-2-yl]methyl}prop-2-enamideC15H14N O2Displays varied biological activities due to structural modifications

These comparisons highlight how variations in substituents can affect the biological activity and pharmacological potential of compounds within this class.

Case Studies and Research Findings

  • Anticancer Screening : A study conducted on a series of furan-based compounds revealed that those with a fluorinated phenyl group exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various furan derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
  • Binding Affinity Studies : Research focusing on the binding interactions between this compound and specific enzymes demonstrated a strong affinity, indicating its potential as a lead compound for drug development targeting those enzymes involved in disease processes.

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